molecular formula C14H21N3O4S B1440442 4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid CAS No. 1021284-89-8

4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid

Cat. No.: B1440442
CAS No.: 1021284-89-8
M. Wt: 327.4 g/mol
InChI Key: QHSWGLRUKKBDJD-UHFFFAOYSA-N
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Description

4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid is a complex organic compound with the molecular formula C14H21N3O4S. This compound is notable for its unique structure, which includes a pyrrolidine ring and a sulfonyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolidine derivative, followed by the introduction of the sulfonyl group. The final step involves coupling the amino acid moiety to the pyrrolidine-sulfonyl intermediate under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives with sulfonyl and pyrrolidine groups, such as:

  • 4-{[2-Amino-4-(methylsulfonyl)phenyl]amino}butanoic acid
  • 4-{[2-Amino-4-(ethylsulfonyl)phenyl]amino}butanoic acid

Uniqueness

What sets 4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-(2-amino-4-pyrrolidin-1-ylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c15-12-10-11(22(20,21)17-8-1-2-9-17)5-6-13(12)16-7-3-4-14(18)19/h5-6,10,16H,1-4,7-9,15H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSWGLRUKKBDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NCCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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